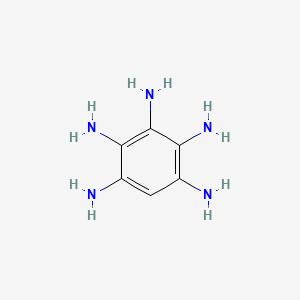
Benzene-1,2,3,4,5-pentamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Benzenepentamine is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with five amine groups at the 1, 2, 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Benzenepentamine can be synthesized through several methods. One common approach involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. Subsequent nitration and reduction steps can introduce additional amine groups. Another method involves the direct amination of benzene using ammonia and a suitable catalyst under high pressure and temperature .
Industrial Production Methods: Industrial production of 1,2,3,4,5-benzenepentamine typically involves multi-step synthesis processes. These processes often start with benzene as the base material, followed by sequential nitration and reduction reactions to introduce the amine groups. Catalysts such as palladium or platinum are commonly used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Benzenepentamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or reduce any oxidized forms back to the amine state.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
1,2,3,4,5-Benzenepentamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,4,5-benzenepentamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Aniline (C₆H₅NH₂): A simpler aromatic amine with a single amine group.
1,2,3,4-Tetraaminobenzene: A compound with four amine groups on the benzene ring.
1,2,3,4,5,6-Hexaminebenzene: A compound with six amine groups on the benzene ring
Uniqueness: 1,2,3,4,5-Benzenepentamine is unique due to its specific arrangement of five amine groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
608-97-9 |
|---|---|
Molecular Formula |
C6H11N5 |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
benzene-1,2,3,4,5-pentamine |
InChI |
InChI=1S/C6H11N5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,7-11H2 |
InChI Key |
YAEGJXCMJSSJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1N)N)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



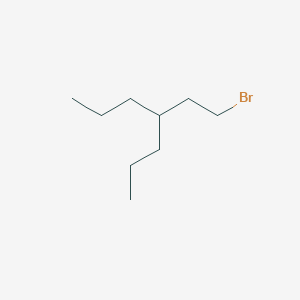
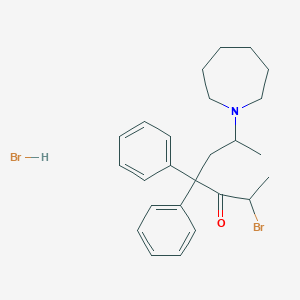

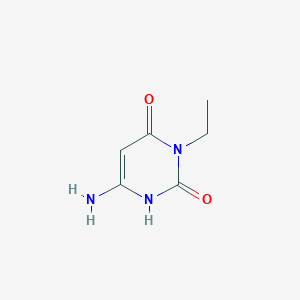
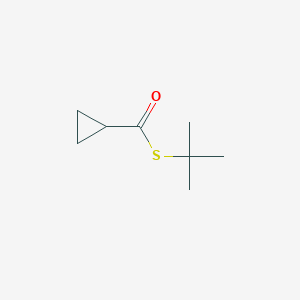
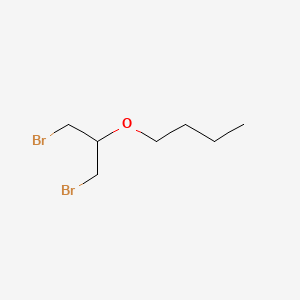

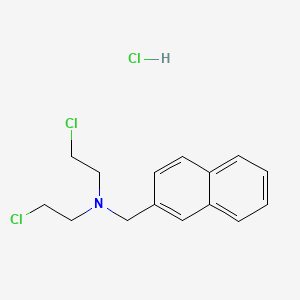
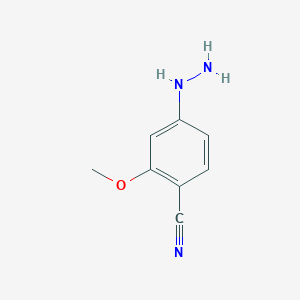
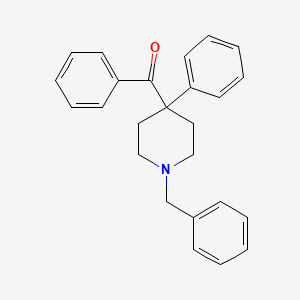
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

